molecular formula C8H12N2S B3303594 Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine CAS No. 921075-28-7

Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine

Cat. No.: B3303594
CAS No.: 921075-28-7
M. Wt: 168.26
InChI Key: IDELYDAUAGGLLQ-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine, with the CAS number 1182911-99-4, is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol. Its structure features a cyclopropylamine group linked to a 4-methylthiazole ring, a motif recognized in medicinal chemistry research . This amine serves as a valuable synthetic intermediate and building block in organic and pharmaceutical research. The thiazole scaffold is a privileged structure in drug discovery, and its combination with a cyclopropyl group makes this amine a key precursor for developing novel molecules with potential biological activity . Research indicates that similar thiazole-containing compounds are investigated as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a target of significant interest in oncology for its role in transcriptional regulation . Furthermore, the cyclopropane fragment is known to enhance properties such as metabolic stability and binding affinity in active compounds, which is applicable across pesticide and pharmaceutical development . Scientists utilize this reagent to create targeted libraries for screening against various disease models. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-8(11-5-10-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELYDAUAGGLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The cyclopropyl group can be introduced via cyclopropanation reactions, and the amine group can be introduced through amination reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, enhances its utility in organic synthesis.

Biology

Research has indicated that this compound may interact with biological systems, making it a candidate for studying biochemical pathways. Its structural features allow for potential interactions with enzymes and receptors, which could lead to new insights into cellular mechanisms.

Medicine

The compound is being explored for its therapeutic properties. Preliminary studies suggest that it may act as a lead compound in drug discovery efforts aimed at developing new treatments for diseases. Its potential efficacy in modulating biological targets could pave the way for novel pharmaceuticals.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds that can be applied across various sectors.

A study investigated the interaction of thiazole derivatives with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. The findings indicated that certain thiazole-based compounds could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines. This suggests that this compound may also exhibit similar properties due to its structural characteristics .

Case Study 2: Synthesis and Application

Research on amino acid-derived thiazoles demonstrated their potential as modulators of drug resistance. The study synthesized various thiazole analogues and evaluated their biological activity, revealing promising results that could be applicable to this compound derivatives .

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares structural features of Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine with related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Heterocycle Core
This compound C₉H₁₃N₃S (hypothetical) 4-methyl-thiazole, cyclopropylamine Thiazole
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one C₁₄H₁₄N₂O₂S 4-methoxybenzylidene, thiazolidinone Thiazolidinone
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine C₂₄H₂₇N₇O₃S₂ Pyrimidine, morpholinosulfonyl, phenyl Thiazole-Pyrimidine
2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole C₁₃H₁₄N₄O₃S₂ Sulfonylurea, 4-methylphenyl Thiadiazole

Key Observations :

  • Heterocycle Diversity: The target compound’s thiazole core contrasts with thiazolidinone () and thiadiazole () derivatives, which may alter electronic properties and binding affinities.
  • Substituent Impact : The 4-methyl group on the thiazole ring (target compound) vs. 4-methoxybenzylidene () or sulfonylurea () influences solubility and target selectivity.

Key Observations :

  • Efficiency : MCR () offers higher yields (71%) compared to stepwise synthesis (38% in ).
  • Reagent Strategy : Excess cyclopropylamine in MCR avoids base catalysts, simplifying purification .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity Solubility/Stability Notes
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one 274.34 High Recrystallizable from glacial acetic acid
2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole 354.41 ≥95% Stable under ambient conditions
Cyclopropyl-(2-methoxy-5-trifluoromethylbenzyl)-amine 245.24 ≥95% Long-term storage at -20°C

Key Observations :

  • Purity : Most analogs achieve ≥95% purity, critical for pharmacological testing.

Key Observations :

  • Antimicrobial Potential: The thiazolidinone analog () shows broad-spectrum activity, suggesting the target compound’s thiazole core may confer similar properties.
  • Target Specificity : Pyrimidine-thiazole hybrids () likely target kinases, highlighting how heterocycle fusion expands therapeutic scope.

Biological Activity

Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

Structural Characteristics

This compound consists of a cyclopropyl group attached to a thiazole ring at the 5-position, along with an amine functional group. The thiazole moiety is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopropyl structure may enhance pharmacokinetic properties, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound has shown potential as a modulator of enzyme activity, particularly with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. Studies indicate that it may either enhance or inhibit CDK activity depending on structural modifications.
  • Binding Affinity : Research on binding affinity and selectivity towards specific receptors is essential for understanding its therapeutic potential. The compound's unique structural features may confer distinct interactions with biological targets compared to similar compounds.

Anticancer Properties

This compound has been investigated for its anticancer properties. Thiazole derivatives are often recognized for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest:

  • Inhibition of CDKs : Compounds with thiazole moieties have been reported to act as potent inhibitors of CDKs. For instance, derivatives have demonstrated IC50 values in the low nanomolar range against specific cancer cell lines, reinstating apoptosis in cancer cells through the inhibition of survival proteins like Mcl-1 .

Antimicrobial Activity

The thiazole ring is associated with antimicrobial properties. This compound may exhibit similar effects, contributing to its potential use in treating infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound Name Structural Features Biological Activity
4-MethylthiazoleThiazole ring without cyclopropylAntimicrobial
2-Amino-N-cyclopropyl-N-(thiazol-5-ylmethyl)propanamideContains cyclopropyl and thiazoleAnticancer
2-(Phenylamino)pyrimidinesPyrimidine instead of thiazoleCDK9 inhibitors
5-MethylthiazoleSimilar thiazole structureAntifungal

This compound stands out due to the combination of the cyclopropane ring and specific substitution on the thiazole ring, which may enhance its interaction with biological targets compared to other similar compounds .

Case Studies and Research Findings

A series of studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of thiazoles can significantly reduce tumor volume and weight in murine models without apparent side effects .
  • Structure-Activity Relationship (SAR) : SAR analyses indicate that specific substitutions on the thiazole ring are crucial for enhancing cytotoxic activity against cancer cell lines. For example, adding electron-donating groups at certain positions has been shown to increase potency against various cancer types .
  • Mechanistic Insights : Mechanistic studies using biochemical assays have revealed interactions with ATP-binding sites in P-glycoprotein (P-gp), suggesting that this compound may influence drug efflux mechanisms in multidrug-resistant cancer cells .

Q & A

Basic Questions

Q. What are the established synthetic routes for Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, analogous thiazol-2-amine derivatives are synthesized via cyclization of thiourea intermediates or coupling of cyclopropyl groups with thiazole precursors. Key intermediates may include thiourea derivatives (e.g., 4-methyl-thiazol-5-ylmethyl thiourea) and cyclopropane-containing acyl azides, which undergo Curtius rearrangement to form amine linkages . X-ray crystallography is critical for confirming intermediate structures .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify the cyclopropyl and thiazole moieties, with specific attention to coupling constants (e.g., cyclopropyl ring protons at δ ~1.0–2.5 ppm) .
  • X-ray Crystallography : Resolves steric and electronic configurations, particularly for cyclopropane-thiazole hybrids. For example, bond angles in the cyclopropyl ring (~60°) confirm strain, while thiazole substituent positions are validated .
  • IR Spectroscopy : Confirms functional groups (e.g., N–H stretches at ~3300 cm1^{-1} for amines) .

Q. What safety protocols are essential when handling intermediates and waste products generated during synthesis?

  • Methodological Answer :

  • Waste Segregation : Separate halogenated byproducts (e.g., from cyclopropane functionalization) and azide intermediates, as they may release toxic gases (e.g., HN3_3).
  • Ventilation : Use fume hoods during Curtius rearrangements to mitigate exposure to isocyanates .
  • Professional Disposal : Collaborate with certified waste management services for halogenated and azide-containing residues .

Advanced Research Questions

Q. How can computational methods like DFT predict reaction mechanisms and stability in the synthesis of this compound?

  • Methodological Answer :

  • DFT Modeling : B3LYP/6-311+G(d,p) calculations assess Curtius rearrangement pathways, identifying transition states (e.g., activation energies ~25–30 kcal/mol for cyclopropyl acyl azides). For example, cyclopropenoyl azides exhibit lower activation barriers (ΔE^\ddagger = 27.8 kcal/mol) compared to saturated analogs (ΔE^\ddagger = 29.3 kcal/mol) due to π-stabilization .
  • IRC Analysis : Validates concerted mechanisms in Curtius rearrangements, showing simultaneous N2_2 loss and isocyanate formation .

Q. How does the cyclopropyl group influence the electronic and steric properties of the compound, as revealed by molecular modeling?

  • Methodological Answer :

  • Steric Effects : The cyclopropane ring introduces strain, increasing reactivity in nucleophilic substitutions. DFT-derived Mulliken charges show electron-withdrawing effects on the thiazole nitrogen, enhancing electrophilicity .
  • Electronic Effects : Conjugation between the cyclopropyl C–C σ-bonds and thiazole π-system alters frontier molecular orbitals (e.g., lowered LUMO energies), impacting binding to biological targets .

Q. In cases where experimental NMR kinetics contradict computational predictions for Curtius rearrangements, how should researchers reconcile discrepancies?

  • Methodological Answer :

  • Error Analysis : Use Arrhenius and Eyring plots to compare experimental vs. theoretical ΔH^\ddagger and ΔS^\ddagger. For example, discrepancies in activation entropy (ΔS^\ddagger) may arise from solvent effects unaccounted for in gas-phase DFT models .
  • Multi-Method Validation : Cross-check with ab initio methods (e.g., CCSD(T)) or experimental kinetics at varying temperatures (e.g., 298–343 K) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use in situ NMR to track intermediates (e.g., acyl azides) and adjust reaction times. For example, Curtius rearrangements require precise temperature control (e.g., 50–70°C) to prevent side reactions .
  • Catalysis : Explore Lewis acids (e.g., Cu(II)) to accelerate cyclopropane-thiazole coupling, as seen in analogous pyrazole syntheses .

Q. How do biological activities of structurally analogous thiazol-2-amines inform research on this compound?

  • Methodological Answer :

  • Antitumor Screening : Analogous 5-(benzo[d][1,3]dioxol-5-ylmethyl)-thiazol-2-amines show IC50_{50} values <10 µM against cancer cell lines. Use MTT assays to evaluate cytotoxicity, prioritizing substitutions at the 4-methyl-thiazole position for enhanced activity .
  • Structure-Activity Relationships (SAR) : Compare logP and polar surface area (PSA) values to optimize bioavailability. For example, cyclopropyl groups reduce PSA, improving membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine
Reactant of Route 2
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Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine

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